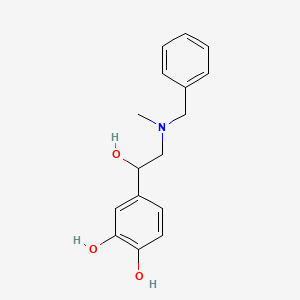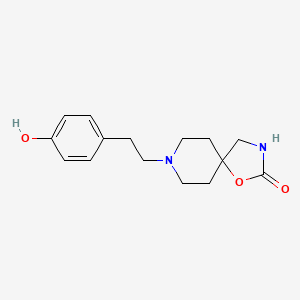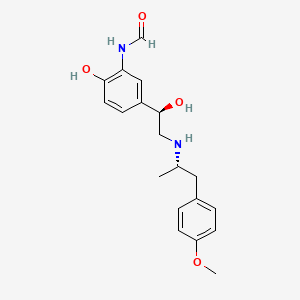
Citalopram Olefinic Impurity
Overview
Description
Citalopram Olefinic Impurity is a byproduct formed during the synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression, obsessive-compulsive disorder, and panic disorders . This impurity is one of several that can be produced during the manufacturing process of Citalopram, and its identification and control are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Citalopram Olefinic Impurity involves multi-step synthetic routes. One common method includes the use of 5-Bromophthalide as a starting material, which undergoes a series of reactions including hydrogenation and the use of catalysts such as Raney Nickel . The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts . Industrial production methods often involve large-scale synthesis with stringent quality control measures to ensure the impurity levels are within acceptable limits .
Chemical Reactions Analysis
Citalopram Olefinic Impurity can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Citalopram Olefinic Impurity has several scientific research applications:
Mechanism of Action
The mechanism of action of Citalopram Olefinic Impurity is not well-studied, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of Citalopram by potentially interacting with the serotonin reuptake inhibition pathway . The molecular targets and pathways involved are similar to those of Citalopram, focusing on the inhibition of serotonin reuptake in the central nervous system .
Comparison with Similar Compounds
Citalopram Olefinic Impurity can be compared with other impurities formed during the synthesis of Citalopram, such as:
Citalopram N-Oxide: Another impurity that results from the oxidation of Citalopram.
Citalopram Carboxylic Acid: Formed through the oxidation of the olefinic impurity.
Citalopram Alkene Dimer Chloride: A dimeric impurity formed during the synthesis process. The uniqueness of this compound lies in its specific formation pathway and its potential impact on the purity and efficacy of the final pharmaceutical product.
Properties
IUPAC Name |
4-[4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICSOQOSARWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












